3-Ethynylimidazo[1,2-b]pyridazine

Catalog No.
S832154
CAS No.
943320-61-4
M.F
C8H5N3
M. Wt
143.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylimidazo[1,2-b]pyridazine

CAS Number

943320-61-4

Product Name

3-Ethynylimidazo[1,2-b]pyridazine

IUPAC Name

3-ethynylimidazo[1,2-b]pyridazine

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H

InChI Key

VYOHSFQVMLAURO-UHFFFAOYSA-N

SMILES

C#CC1=CN=C2N1N=CC=C2

Canonical SMILES

C#CC1=CN=C2N1N=CC=C2

3-Ethynylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C8H5N3C_8H_5N_3 and a molecular weight of 143.15 g/mol. It features a unique bicyclic structure that combines an imidazole ring with a pyridazine moiety, making it notable for its potential applications in medicinal chemistry and organic synthesis. The compound is classified under heterocyclic compounds, which are characterized by the presence of atoms of at least two different elements in a ring structure.

, including:

  • Hydrogenation: The triple bond in the ethynyl group can be reduced to a double or single bond.
  • Nitration: Introduction of nitro groups can occur under appropriate conditions.
  • Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds using boronic acids.
  • Cyanation: The introduction of cyano groups can enhance the compound's reactivity.
  • Bromination: Halogenation can be performed to generate brominated derivatives.

These reactions enable the functionalization of 3-ethynylimidazo[1,2-b]pyridazine for further applications in synthetic chemistry .

Research indicates that 3-ethynylimidazo[1,2-b]pyridazine exhibits significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. It has been studied for its potential as an anti-cancer agent and may also possess anti-inflammatory properties. Its structural characteristics allow it to interact with biological targets effectively, although specific mechanisms of action require further investigation .

Several synthesis methods for 3-ethynylimidazo[1,2-b]pyridazine have been reported:

  • Multi-step Synthesis: This involves palladium-catalyzed reactions such as the Suzuki coupling followed by hydrolysis to yield the desired product.
  • Direct Synthesis: A method involving the reaction between imidazole derivatives and ethynyl halides has been documented, allowing for efficient formation of the compound .

These methods highlight the versatility in synthesizing this compound and its derivatives.

3-Ethynylimidazo[1,2-b]pyridazine finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs, particularly those targeting cancer and inflammation.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific electronic or optical properties.

The compound's potential in drug discovery makes it a subject of interest in medicinal chemistry .

Several compounds share structural similarities with 3-ethynylimidazo[1,2-b]pyridazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Imidazo[1,2-b]pyridazineBicyclic heterocycleLacks ethynyl group; used in similar applications
4-EthynylimidazoleImidazole derivativeEthynyl group at different position; distinct reactivity
PyridazinonePyridazine derivativeDifferent functional groups; varied biological activity

The uniqueness of 3-ethynylimidazo[1,2-b]pyridazine lies in its specific combination of imidazole and pyridazine rings along with the ethynyl substituent, which contributes to its distinct chemical reactivity and biological potential .

The discovery of 3-ethynylimidazo[1,2-b]pyridazine is closely tied to the development of ponatinib (AP24534), a third-generation tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML). In 2010, researchers at ARIAD Pharmaceuticals described its role as a critical intermediate in the synthesis of ponatinib, which inhibits the BCR-ABL kinase, including the T315I gatekeeper mutant resistant to earlier therapies.

Key milestones include:

  • 1960s–1970s: Early studies on imidazo[1,2-b]pyridazine derivatives focused on synthetic methods, such as reactions involving oxazolo[3,2-b]pyridazinium perchlorates and hydroxylamine.
  • 2000s: Structure-guided design efforts expanded its utility in kinase inhibition. The ethynyl group at position 3 was identified as a critical moiety for interacting with hydrophobic regions of ATP-binding sites.
  • 2010s: Patents emerged detailing scalable synthesis methods, including Sonogashira coupling and deprotection reactions.

Position in Heterocyclic Chemistry Framework

3-Ethynylimidazo[1,2-b]pyridazine belongs to the imidazopyridazine family, a class of fused heterocycles with diverse biological activities. Its structure differs from other isomers like imidazo[4,5-c]pyridazine, where nitrogen atoms are positioned in distinct fused rings.

Feature3-Ethynylimidazo[1,2-b]pyridazineImidazo[4,5-c]pyridazine
Ring FusionImidazole fused to pyridazine at positions 1,2Imidazole fused to pyridazine at positions 4,5
Nitrogen AtomsThree (two in pyridazine, one in imidazole)Four (two in each ring)
Ethynyl SubstituentPosition 3 of imidazo coreVariable

This structural arrangement enables π-stacking interactions and hydrogen bonding, critical for kinase inhibition.

Significance in Chemical and Pharmaceutical Research

Role in Kinase Inhibition

3-Ethynylimidazo[1,2-b]pyridazine serves as a pharmacophore in BCR-ABL inhibitors, TAK1 inhibitors, and radioligands. For example:

  • Ponatinib: Incorporates the compound as a core structure, enabling inhibition of 14 kinases, including FLT3, VEGFR, and PDGFR.
  • TAK1 Inhibitors: Substituted derivatives (e.g., morpholine/piperazine analogs) show nanomolar potency against TAK1, implicated in inflammatory and cancer pathways.
  • Radiotracers: The ethynyl group facilitates incorporation of isotopes (e.g., carbon-11) for positron emission tomography (PET) imaging.

Applications in Materials Science

Recent studies highlight its utility in organic light-emitting diodes (OLEDs):

  • Electron-Transporting Units: Imidazo[1,2-b]pyridazine derivatives exhibit high thermal stability and electron mobility, enabling efficient red phosphorescent OLEDs with external quantum efficiencies exceeding 25%.
  • Bipolar Host Materials: Combinations with carbazole units (e.g., IP6Cz) demonstrate minimal efficiency roll-off, suitable for deep-red emission.

Synthesis and Chemical Reactivity

Key Synthetic Routes

The synthesis of 3-ethynylimidazo[1,2-b]pyridazine involves multi-step reactions, often leveraging Sonogashira coupling or deprotection strategies:

MethodKey Reagents/ConditionsYieldSources
Sonogashira CouplingPd(PPh₃)₄, CuI, DBU, toluene58–60%
DeprotectionNaOH, reflux in toluene or DMF58.5%
Nucleophilic Substitution4-(Imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol, alkali bases58.96%

Example: Sonogashira Coupling

The reaction between 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol and trimethylsilylacetylene under Pd/Cu catalysis yields the ethynylated product after deprotection.

Reactivity and Functionalization

The ethynyl group enables further functionalization:

  • Click Chemistry: Azide-alkyne cycloaddition for bioconjugation.
  • Suzuki-Miyaura Coupling: Introduction of aryl/aryl ether substituents for kinase selectivity optimization.
  • Oxidation: Conversion to ketones or carboxylic acids under harsh conditions.

Structure-Activity Relationships (SAR)

Position-Specific Modifications

SAR studies reveal critical substituent effects:

PositionModificationImpact on ActivityExample
C3Ethynyl → PropynylReduced kinase inhibitionPonatinib analogs
C6H → Morpholine/PiperazineEnhanced TAK1 inhibition via Lys-63 interactionsTAK1 inhibitors
C8H → CF₃Improved aqueous solubilityPonatinib

Computational Insights

Molecular docking studies indicate:

  • Hydrogen Bonding: The imidazo core interacts with Ala-107 in TAK1.
  • Hydrophobic Interactions: Ethynyl group occupies hydrophobic pockets in kinase ATP-binding sites.
  • Thermal Stability: High melting points (>200°C) attributed to rigid fused rings.

3-Ethynylimidazo[1,2-b]pyridazine presents as a crystalline solid under standard conditions [1] [2]. The compound exhibits a characteristic white to grey coloration, with some commercial preparations appearing as light yellow to off-white powders [1] [3]. This variability in appearance is attributed to differences in purity levels and crystallization conditions during synthesis. The material possesses no distinct odor under normal handling conditions, making it suitable for laboratory and industrial applications [4].

The compound crystallizes in a stable polymorphic form that demonstrates good handling characteristics in air [3]. The solid state exhibits moderate hygroscopicity, requiring storage under controlled humidity conditions to maintain stability [5]. The physical form facilitates accurate weighing and measurement for analytical and preparative applications.

Solubility Parameters in Various Solvents

The solubility profile of 3-Ethynylimidazo[1,2-b]pyridazine reveals pronounced selectivity between aqueous and organic media. In aqueous systems, the compound demonstrates limited solubility with a measured value of 1.2 grams per liter at 25°C [6]. This restricted aqueous solubility is attributed to the hydrophobic character of the bicyclic heterocyclic framework combined with the ethynyl substituent.

In contrast, the compound exhibits excellent solubility in organic solvents. Ethanol, dimethyl sulfoxide, and acetone serve as particularly effective solvents, facilitating complete dissolution at moderate concentrations [4]. The enhanced solubility in these polar aprotic and protic solvents reflects favorable intermolecular interactions between the heterocyclic nitrogen atoms and the solvent molecules.

Halogenated solvents including dichloromethane and chloroform provide excellent dissolution properties, making them suitable for extraction and purification procedures [7]. The compound also demonstrates good compatibility with aromatic solvents such as toluene, expanding its utility in synthetic applications.

For pharmaceutical formulation purposes, the compound shows compatibility with polyethylene glycol 300 and Tween 80, enabling incorporation into various delivery systems [5]. This compatibility profile supports its application as an intermediate in drug development processes.

Thermodynamic Properties and Phase Behavior

The thermal properties of 3-Ethynylimidazo[1,2-b]pyridazine have been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point in the range of 120-130°C, though some sources report values as high as 225-227°C [4] [8]. This variation reflects differences in sample purity and measurement conditions.

The boiling point has been estimated at 335.7°C at standard atmospheric pressure [8]. The compound demonstrates thermal stability up to approximately 200°C under inert atmosphere conditions, beyond which decomposition processes become significant [9].

The predicted density of 1.15 ± 0.1 g/cm³ indicates a relatively compact molecular packing in the solid state [1]. This value is consistent with the presence of aromatic rings and the ethynyl functionality, which contribute to efficient π-π stacking interactions.

Phase transition studies reveal that the compound undergoes a single, well-defined melting transition without observable polymorphic transformations in the temperature range studied. The absence of solid-solid phase transitions simplifies handling and storage requirements.

Chemical Stability and Degradation Pathways

3-Ethynylimidazo[1,2-b]pyridazine demonstrates excellent chemical stability under standard laboratory conditions. The compound remains stable when stored at temperatures between 2-8°C in sealed containers protected from light and moisture [1] [3]. Long-term stability studies indicate minimal degradation over periods extending six months when stored at -20°C [5].

The primary degradation pathway involves oxidation at the ethynyl position, leading to formation of carbonyl derivatives [9]. This process is accelerated in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The imidazo[1,2-b]pyridazine core remains intact under these conditions, demonstrating the inherent stability of the fused heterocyclic system.

Under acidic conditions, the compound exhibits protonation at the pyridazine nitrogen atoms, with a predicted pKa value of 3.71 ± 0.30 [1] [6]. This protonation does not lead to degradation but affects solubility and reactivity profiles.

Exposure to strong bases results in deprotonation at the terminal ethynyl position, generating reactive acetylide species. While this represents a degradation pathway, it also enables synthetic transformations for further functionalization [7].

Photodegradation studies reveal minimal sensitivity to ambient light conditions, though prolonged exposure to ultraviolet radiation can induce ring-opening reactions at the imidazole moiety [9]. This photostability supports routine handling under normal laboratory lighting.

XLogP3

0.6

Wikipedia

3-Ethynylimidazolo[1,2-b]pyridazine

Dates

Last modified: 08-16-2023

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